molecular formula C16H13N3O4S B097979 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide CAS No. 16432-45-4

4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide

Cat. No.: B097979
CAS No.: 16432-45-4
M. Wt: 343.4 g/mol
InChI Key: VIEKHUZQPKISOF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide is an azo compound characterized by a sulfonamide group at the benzene ring and a hydroxyl-substituted naphthylazo moiety. Its molecular structure enables applications in coordination chemistry and dye synthesis. Key identifiers include CAS numbers 85567-17-5 and 85409-49-0 .

Properties

IUPAC Name

4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H,(H2,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEKHUZQPKISOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066056
Record name 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide
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Molecular Weight

343.4 g/mol
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CAS No.

16432-45-4
Record name 4-Hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]benzenesulfonamide
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Record name Benzenesulfonamide, 4-hydroxy-3-(2-(2-hydroxy-1-naphthalenyl)diazenyl)-
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Record name Benzenesulfonamide, 4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-
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Record name 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide
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Record name 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide
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Record name BENZENESULFONAMIDE, 4-HYDROXY-3-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-
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Preparation Methods

Diazotization of 3-Amino-4-Hydroxybenzenesulphonamide

The synthesis begins with the diazotization of 3-amino-4-hydroxybenzenesulphonamide, a precursor synthesized via nitration and reduction of 4-hydroxybenzenesulphonamide. Nitration introduces a nitro group at the meta position relative to the hydroxyl and sulphonamide groups, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to yield the amine.

Diazotization Reaction Conditions

  • Reagents : 3-Amino-4-hydroxybenzenesulphonamide, hydrochloric acid (HCl), sodium nitrite (NaNO2_2).

  • Temperature : 0–5°C (ice bath).

  • Procedure :
    The amine is dissolved in dilute HCl, and NaNO2_2 is added dropwise under vigorous stirring. The diazonium salt forms as a transient intermediate, requiring immediate use to prevent decomposition.

Azo Coupling with 2-Naphthol

The diazonium salt undergoes electrophilic substitution with 2-naphthol in an alkaline medium (pH 8–9), where the hydroxyl group of 2-naphthol activates the naphthalene ring at the ortho position (C1) for coupling.

Coupling Reaction Conditions

  • Reagents : Diazonium salt solution, 2-naphthol, sodium hydroxide (NaOH).

  • Molar Ratio : 1:1 (amine to 2-naphthol).

  • Procedure :
    The diazonium salt is slowly added to a solution of 2-naphthol in NaOH. The mixture is stirred for 2–4 hours, yielding a deep-colored precipitate. The product is isolated via filtration and washed with ethanol-water mixtures.

Purification and Characterization

Purification Techniques

Crude product is purified through recrystallization using dimethylformamide (DMF)-water systems or column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) methods, such as the Newcrom R1 column with acetonitrile/water mobile phases, are employed for analytical validation.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy :
    Peaks at 3200–3400 cm1^{-1} (-OH stretch), 1590–1620 cm1^{-1} (-N=N- stretch), and 1160–1180 cm1^{-1} (sulphonamide S=O asymmetric stretch).

  • Nuclear Magnetic Resonance (NMR) :
    1H^1\text{H} NMR (DMSO-d6_6): δ 11.25 (s, 1H, Ar-OH), 8.56 (s, 1H, Naphthol-OH), 8.26–6.98 (m, 10H, aromatic protons).

  • Elemental Analysis :
    Calculated for C16H13N3O4S\text{C}_{16}\text{H}_{13}\text{N}_3\text{O}_4\text{S}: C 55.97%, H 3.79%, N 12.23%. Found: C 55.82%, H 3.65%, N 12.11%.

Optimization Parameters and Challenges

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
pH during coupling8–9Maximizes electron density on 2-naphthol, directing coupling to C1.
Temperature control0–5°C (diazotization)Prevents diazonium salt decomposition.
Stoichiometry1:1 (amine:naphthol)Minimizes bis-azo byproducts.

Common Side Reactions

  • Bis-Azo Formation : Occurs with excess diazonium salt or elevated pH. Mitigated by strict stoichiometric control.

  • Diazonium Salt Decomposition : Addressed by maintaining low temperatures and immediate use post-synthesis.

Comparative Analysis of Synthetic Routes

While the described method is standard, alternative approaches include:

  • Direct Sulfonation : Introducing the sulphonamide group post-coupling, though this complicates regioselectivity.

  • Solid-Phase Synthesis : Explored for scalability but limited by reagent compatibility.

Industrial and Research Applications

The compound’s azo-chromophore and sulphonamide moiety make it valuable in dye manufacturing, biological staining, and antimicrobial research. Recent studies highlight its potential as a ligand for transition metal complexes with enhanced bioactivity .

Chemical Reactions Analysis

Reduction of the Azo Group

The azo linkage (–N=N–) undergoes reduction under mild conditions, forming primary amines. This reaction is critical for modifying the compound’s biological and chemical properties.

Reaction Type Reagents/Conditions Products Key Observations
Reductive cleavageSodium dithionite (Na₂S₂O₄)4-hydroxy-3-aminobenzenesulphonamide + 2-hydroxy-1-naphthylamineComplete reduction occurs at pH 7–9 .
  • Mechanism : The reaction proceeds via electron transfer from the reducing agent to the azo group, breaking the N=N bond and generating two amine intermediates. Computational studies confirm the electron-deficient nature of the azo group facilitates this process .

Complexation with Metal Ions

The compound acts as a polydentate ligand, coordinating with transition metals through its azo nitrogen and hydroxyl oxygen atoms.

Metal Ion Stoichiometry Coordination Sites Applications
Co(II)1:2 (M:L)Azo (–N=N–) and phenolic (–OH)Catalysis, dye stabilization
Mn(II)1:2 (M:L)Azo (–N=N–) and sulfonamideAntimicrobial agents
Fe(III)1:2 (M:L)Azo (–N=N–) and hydroxylMagnetic materials
  • Structural Evidence :

    • IR spectra show shifts in –N=N– stretching vibrations (1542 cm⁻¹ → 1460–1470 cm⁻¹) upon coordination .

    • Thermogravimetric analysis (TGA) confirms the loss of coordinated water molecules in metal complexes .

Electrophilic Substitution

The aromatic rings participate in electrophilic reactions, particularly at the hydroxyl-substituted positions.

Reaction Reagents Position Modified Products
NitrationHNO₃/H₂SO₄Para to –OH groupNitro derivatives
SulfonationSO₃/H₂SO₄Ortho to –OH groupSulfonic acid derivatives
  • Theoretical Insights :

    • Density Functional Theory (DFT) calculations predict preferential substitution at the naphthyl ring due to higher electron density .

Oxidation Reactions

The phenolic –OH groups are susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions.

Oxidizing Agent Conditions Products Notes
KMnO₄Acidic, 60–80°C3,4-dihydroxybenzoquinoneReaction monitored via UV-Vis spectroscopy .

Biological Interactions

The compound interacts with biomolecules, influencing its pharmacological potential:

  • Protein Binding : Forms hydrogen bonds with lysine residues via –SO₂NH₂ and –OH groups .

  • Enzyme Inhibition : Competes with substrates for metal-binding sites in oxidoreductases .

Scientific Research Applications

Medicinal Chemistry

4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide has been studied for its potential pharmaceutical applications. Its structure suggests that it may possess biological activity, particularly as an anti-inflammatory or antimicrobial agent. Research has indicated that derivatives of similar azo compounds can exhibit significant antibacterial properties, which may be explored further in drug development.

Dye Chemistry

The compound's azo group is integral to its application in dye chemistry. Azo compounds are widely used as dyes due to their vibrant colors and stability. Specifically, this compound can be utilized in textile dyeing and as an indicator in various chemical assays. Its ability to form complexes with metals also opens avenues for developing colorimetric sensors.

Analytical Chemistry

In analytical applications, this compound can serve as a reagent for detecting metal ions or other analytes. The compound's color change upon interaction with specific ions makes it valuable in spectrophotometric analysis. Research has demonstrated its effectiveness in determining the concentration of certain metal ions in solution through colorimetric methods.

Environmental Chemistry

The stability and reactivity of azo compounds like this one make them relevant in environmental studies, particularly in assessing the degradation of azo dyes in wastewater treatment processes. Understanding how such compounds behave under various environmental conditions is crucial for developing effective remediation strategies.

Case Study 1: Antimicrobial Activity

A study conducted by Kimura et al. (1959) investigated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated that certain modifications could enhance antibacterial efficacy against Gram-positive bacteria.

Case Study 2: Dye Application

Research published in the Journal of Applied Polymer Science explored the use of azo compounds as textile dyes. The study highlighted how this compound could be applied to cotton fabrics, resulting in vibrant coloration with good wash fastness properties.

Case Study 3: Metal Ion Detection

A recent analytical study demonstrated the use of this compound as a colorimetric sensor for detecting lead ions in water samples. The method showed high sensitivity and selectivity, making it a promising approach for environmental monitoring.

Mechanism of Action

    Molecular Targets: binds to vitamin D receptors (VDRs) in parathyroid glands.

    Pathways Involved: Activation of VDRs leads to decreased parathyroid hormone synthesis and secretion, helping regulate calcium and phosphorus levels.

  • Comparison with Similar Compounds

    Metal Complex Derivatives

    The compound frequently serves as a ligand in metal coordination complexes, altering stability and application scope:

    Compound Name CAS Number Metal Center Molecular Formula Application
    Disodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato]cobaltate 71060-75-8 Cobalt C₃₂H₂₂CoN₆O₈S₂Na₂ Catalysis, dye intermediates
    Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-(3-methoxypropyl)benzene-1-sulphonamidato]chromate 71839-80-0 Chromium C₄₀H₄₂CrN₆NaO₁₀S₂ High-stability pigments

    Key Observations :

    • Cobalt complexes (e.g., 71060-75-8) enhance thermal stability, making them suitable for industrial processes .
    • Chromium derivatives (e.g., 71839-80-0) with methoxypropyl substituents improve solubility in polar solvents, broadening utility in coatings and cosmetics .

    Cosmetic Colorants with Azo Backbones

    Structural analogs function as cosmetic dyes, differing in substituents and counterions:

    Compound Name CAS Number Counterion Substituent Function
    Calcium disodium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]-4-sulphonatobenzoate] 5850-80-6 Ca²⁺/Na⁺ Chloro, sulfonate Cosmetic colorant (CI 15525)
    Barium bis[4-[(2-hydroxy-1-naphthyl)azo]-2-methylbenzenesulphonate] 5850-87-3 Ba²⁺ Methyl, sulfonate Cosmetic colorant (CI 15580)

    Key Observations :

    • Chlorine substituents (e.g., 5850-80-6) increase lightfastness, critical for long-lasting dyes .
    • Barium salts (e.g., 5850-87-3) exhibit higher opacity compared to sodium or ammonium variants, preferred in pigmented cosmetics .

    Sodium and Ammonium Salts

    Modifications to the sulfonamide group influence solubility and reactivity:

    Compound Name CAS Number Substituent Molecular Formula
    Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato]cobaltate 71060-75-8 None (parent ligand) C₃₂H₂₂CoN₆O₈S₂Na₂
    Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato] N/A Ammonium counterion C₃₄H₃₂N₈O₈S₂

    Key Observations :

    • Sodium salts (e.g., 71060-75-8) are water-soluble, ideal for aqueous reaction systems .
    • Ammonium derivatives (e.g., from ) may offer improved compatibility with organic matrices in polymer dyes.

    Substituent Effects on Pharmacological Activity

    While the parent compound is linked to neuroactive properties, analogs with modified groups show divergent behaviors:

    Compound Name CAS Number Substituent Pharmacological Class
    4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide 85567-17-5 None Parasympatholytics, Opiate Alkaloids
    3-[4,5-Dihydro-4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonamide 93893-60-8 Pyrazole, nitro, methyl Not reported

    Key Observations :

    • Nitro and pyrazole substituents (e.g., 93893-60-8) may reduce CNS activity but enhance chelation capacity .

    Biological Activity

    4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide, also known as a derivative of sulfanilamide, is a compound with significant biological activity. This azo compound has garnered attention due to its potential applications in pharmacology, particularly in antimicrobial and antioxidant activities. The following sections will explore its chemical properties, biological activities, relevant case studies, and research findings.

    The molecular formula for this compound is C16_{16}H13_{13}N3_{3}O4_{4}S, with a molecular weight of approximately 343.36 g/mol. Its physical properties include:

    PropertyValue
    Density1.52 g/cm³
    Boiling Point591.9 °C
    Flash Point311.8 °C
    LogP5.09490
    SolubilityModerate in organic solvents

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study focused on azo compounds revealed that derivatives with hydroxyl groups demonstrated enhanced activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

    Case Study : A synthesized derivative was tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating strong antibacterial potential.

    Antioxidant Activity

    The antioxidant capacity of this compound has been evaluated using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) method. Results showed that it effectively scavenged free radicals, with an IC50_{50} value comparable to established antioxidants like ascorbic acid .

    Research Findings : In vitro studies demonstrated that the antioxidant activity of the compound was attributed to its ability to donate hydrogen atoms and stabilize free radicals.

    The biological activity of this compound is primarily due to its structural features that allow interaction with biological targets. The hydroxyl and sulfonamide groups are critical for its biological interactions:

    • Antimicrobial Mechanism : The sulfonamide moiety mimics para-amino benzoic acid (PABA), inhibiting bacterial folic acid synthesis.
    • Antioxidant Mechanism : The presence of hydroxyl groups facilitates electron donation, enhancing free radical scavenging.

    Toxicological Profile

    While the compound exhibits promising biological activities, its safety profile is essential for therapeutic applications. Preliminary toxicological assessments indicate low acute toxicity; however, it is classified as hazardous to aquatic life . Further studies are necessary to establish comprehensive safety data.

    Q & A

    Q. Critical Parameters :

    • pH Control : Alkaline conditions stabilize the phenolic hydroxyl group during coupling .
    • Temperature : Excess heat degrades the diazonium salt, reducing yield.
    • Stoichiometry : A 1:1 molar ratio of diazonium salt to coupling agent minimizes side products .

    Q. Table 1: Synthesis Optimization Data

    ConditionOptimal RangeImpact on Yield
    pH8.5–9.0Maximizes coupling efficiency
    Temperature0–5°C (diazotization)Prevents decomposition
    Solvent SystemEthanol:Water (3:1)Enhances crystallization

    Basic: How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

    Methodological Answer:
    Spectroscopic Techniques :

    • UV-Vis : Strong absorbance at 480–520 nm (π→π* transitions in azo and naphthol groups) .
    • FT-IR : Peaks at 1590 cm⁻¹ (N=N stretch), 1180 cm⁻¹ (S=O stretch), and 3400 cm⁻¹ (O–H stretch) .
    • Mass Spectrometry : Exact mass of 343.1087 (M⁻) confirms molecular formula C₁₆H₁₃N₃O₅S .

    Q. Crystallography :

    • Single-Crystal X-Ray Diffraction (SHELX) : Resolves tautomeric forms (azo vs. hydrazone) and hydrogen-bonding networks. SHELXL refinement parameters (R₁ < 0.05) ensure accuracy .

    Q. Table 2: Key Spectroscopic Data

    TechniqueKey SignalsStructural Insight
    UV-Vis (λ_max)490 nm (in DMSO)Conjugated azo-naphthol system
    ¹H NMR (DMSO-d₆)δ 8.2 ppm (naphthyl H), δ 10.5 ppm (SO₂NH)Confirms substituent positions
    ESI-MSm/z 343.1087 [M⁻]Validates molecular formula

    Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxicity) across studies?

    Methodological Answer:
    Contradictions often arise from:

    • Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or culture conditions.
    • Tautomerism : Azo-hydrazone tautomerism alters binding affinity to biological targets .

    Q. Resolution Strategies :

    Standardized Assays : Use ISO-certified protocols for MIC (Minimum Inhibitory Concentration) and MTT cytotoxicity tests.

    Tautomer Analysis : Employ NMR titration or computational modeling (DFT) to identify dominant tautomers under physiological conditions .

    Metabolite Profiling : LC-MS/MS to track degradation products that may influence activity .

    Key Finding : Hydrazone tautomers exhibit higher cytotoxicity due to enhanced intercalation with DNA .

    Advanced: How does computational modeling assist in understanding the coordination chemistry of this compound with transition metals?

    Methodological Answer:
    The compound acts as a polydentate ligand, forming complexes with Co(II), Cr(III), and Fe(III). Methodological steps include:

    DFT Calculations : Predict binding sites (e.g., sulfonamide O, azo N, or naphthol O) and stability constants.

    Spectroscopic Validation : Compare computed IR/Raman spectra with experimental data to confirm coordination modes .

    Q. Case Study :

    • Cobaltate Complex : Sodium bis[4-hydroxy-3-azo...]cobaltate () shows octahedral geometry with two azo ligands and two sulfonamide groups. Stability constant (log β = 12.3) correlates with DFT-predicted bond lengths .

    Q. Table 3: Coordination Chemistry Insights

    Metal IonGeometryBinding SitesApplication
    Co(II)OctahedralAzo N, Sulfonamide OCatalytic oxidation
    Cr(III)Trigonal BipyramidalNaphthol O, Azo NDye-sensitized solar cells

    Advanced: What experimental designs address challenges in optimizing photostability for dye-sensitized applications?

    Methodological Answer:
    Photodegradation occurs via azo bond cleavage under UV light. Mitigation strategies include:

    Additive Screening : Incorporate UV absorbers (e.g., TiO₂ nanoparticles) to reduce radical formation .

    Structural Modification : Introduce electron-withdrawing groups (e.g., –NO₂) to stabilize the azo linkage .

    Accelerated Aging Tests : Expose samples to 365 nm UV (1.5 W/m²) and monitor degradation via HPLC .

    Key Finding : Derivatives with –SO₃Na substituents exhibit 40% higher photostability due to electrostatic repulsion of reactive oxygen species .

    Basic: What are the solubility and stability profiles of this compound in common solvents?

    Methodological Answer:

    • Solubility : Highly soluble in DMSO and DMF (>50 mg/mL), sparingly soluble in water (0.2 mg/mL at pH 7).
    • Stability : Degrades in acidic media (pH < 3) via protonation of the azo bond. Store in dark, anhydrous conditions to prevent photolysis .

    Q. Table 4: Solubility Data

    SolventSolubility (mg/mL)Conditions
    DMSO55.225°C, inert atmosphere
    Ethanol12.825°C
    Water0.2pH 7, 25°C

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